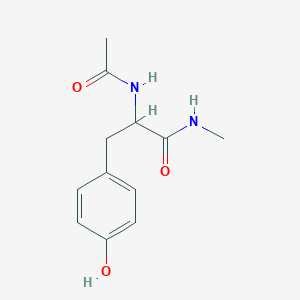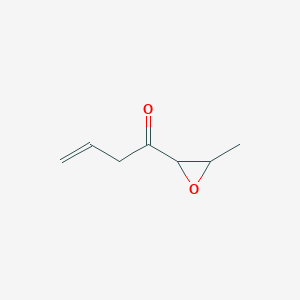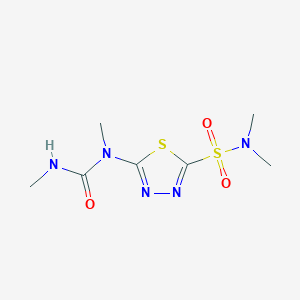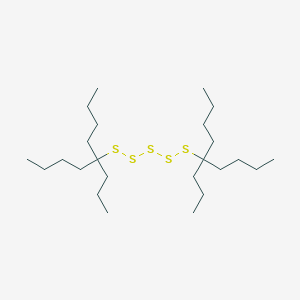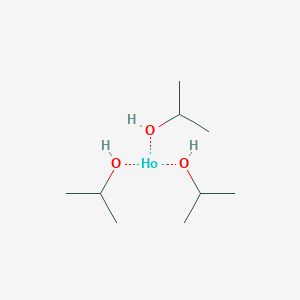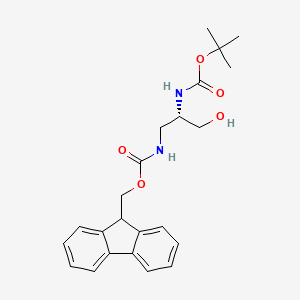
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both tert-butyloxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:
Protection of the amino groups: The amino groups of L-2,3-diaminopropanol are protected using tert-butyloxycarbonyl and benzyloxycarbonyl groups. This is achieved by reacting L-2,3-diaminopropanol with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the BOC and CBZ protecting groups is a common reaction, typically achieved using acidic or hydrogenolytic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for CBZ deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield L-2,3-diaminopropanol, while substitution reactions yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the BOC and CBZ groups protect the amino groups during chain elongation.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Wirkmechanismus
The mechanism of action of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol primarily involves its role as a protecting group in peptide synthesis. The BOC and CBZ groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. The deprotection process, which removes these groups, is a critical step in the synthesis of the final peptide product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alpha-tert-Butyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropanol: This compound also contains protecting groups but uses fluorenylmethyloxycarbonyl (FMOC) instead of CBZ.
N-alpha-tert-Butyloxycarbonyl-N-beta-(bromoacetyl)-L-2,3-diaminopropanol: This compound uses bromoacetyl as a protecting group.
Uniqueness
N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is unique due to the combination of BOC and CBZ protecting groups, which provide distinct advantages in terms of stability and ease of removal. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)25-15(13-26)12-24-21(27)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |
InChI-Schlüssel |
USLLMVHNFXOLDB-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
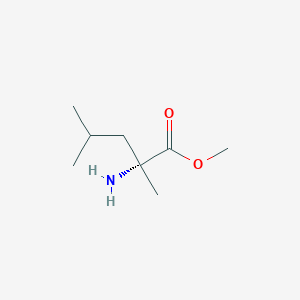
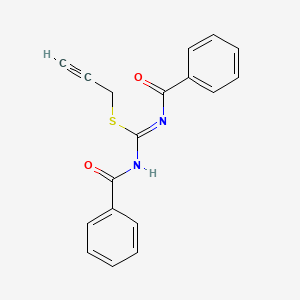

![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
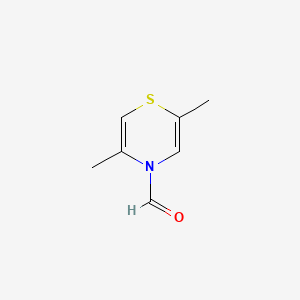
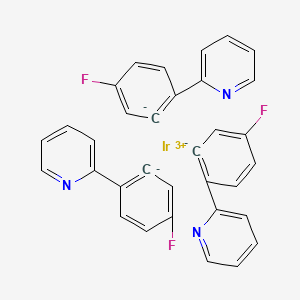
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
